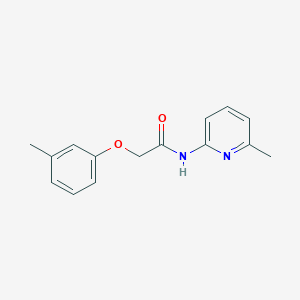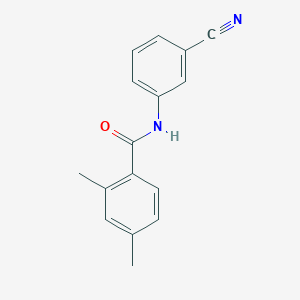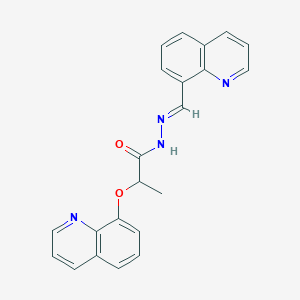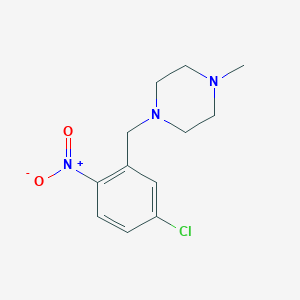![molecular formula C16H17NOS2 B5716646 N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide](/img/structure/B5716646.png)
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPTP is a thiol-containing compound that has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide involves its conversion to the toxic metabolite MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the brain, where it selectively destroys these cells by inhibiting mitochondrial respiration. This mechanism of action has been well-studied and has provided important insights into the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its selective toxicity to dopaminergic neurons, N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been shown to induce oxidative stress and inflammation in the brain. N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has also been shown to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has several advantages for lab experiments, including its well-established synthesis method and mechanism of action. N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide is also relatively stable and can be stored for extended periods of time. However, N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has several limitations, including its toxicity and potential for environmental contamination. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
未来方向
There are several future directions for N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide research. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of action of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide. Another area of interest is the use of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide as a tool to study the effects of environmental toxins on the nervous system. Further research is also needed to fully understand the biochemical and physiological effects of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide and its potential for use in other scientific research applications.
Conclusion:
In conclusion, N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide is a synthetic compound that has been widely used in scientific research due to its unique properties. The synthesis method of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been well-established, and it has been used in a range of scientific research applications. The mechanism of action of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has provided important insights into the pathogenesis of Parkinson's disease, and N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has several advantages and limitations for lab experiments. There are several future directions for N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide research, and further research is needed to fully understand the potential of this compound.
合成方法
The synthesis of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide involves the reaction of 3-(methylthio)aniline with 3-bromopropyl phenyl sulfide in the presence of a base. The resulting intermediate is then reacted with phenylboronic acid in the presence of a palladium catalyst to yield N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide. This synthesis method has been well-established and is widely used in the scientific community.
科学研究应用
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been used in a range of scientific research applications, including neurology, pharmacology, and toxicology. In neurology, N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been used as a model for Parkinson's disease due to its ability to selectively destroy dopaminergic neurons in the brain. In pharmacology, N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been used as a tool to study the mechanisms of drug addiction and dependence. In toxicology, N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been used to study the effects of environmental toxins on the nervous system.
属性
IUPAC Name |
N-(3-methylsulfanylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-19-15-9-5-6-13(12-15)17-16(18)10-11-20-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVAOESZRRWNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]-3-(phenylsulfanyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)thio]-N-phenylacetamide](/img/structure/B5716574.png)

![N-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5716583.png)
![1-{2,6-dimethyl-3-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5716585.png)
![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)
![methyl 2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5716619.png)

![1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5716634.png)
![ethyl 2-(2-furoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5716654.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)
